molecular formula C30H26F6N4O2 B1665575 Antrafenine CAS No. 55300-29-3

Antrafenine

Cat. No.: B1665575
CAS No.: 55300-29-3
M. Wt: 588.5 g/mol
InChI Key: NWGGKKGAFZIVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antrafenine, a 2-(quinolin-4-yl)aminobenzoate derivative, is a non-narcotic analgesic and anti-inflammatory agent initially developed for pain management . Structurally, it belongs to the anthranilic acid ester class, with the chemical name 2-(4'-m-Trifluoromethylphenyl-piperazino)-ethyl 2-(7'-trifluoromethyl-4'-quinolyl-amino)-benzoate . Its pharmacological activity is linked to the inhibition of prostaglandin synthesis, similar to NSAIDs like naproxen, but with reduced gastrointestinal side effects compared to aspirin .

Recent studies have repositioned this compound for antiviral and antibacterial applications. For example, it inhibits influenza A and B viruses by targeting viral ribonucleoprotein (RNP) components (PA and NP proteins) , and it binds strongly to Mycobacterium tuberculosis CYP121, a cytochrome P450 enzyme critical for bacterial survival .

Preparation Methods

Overview of Antrafenine Synthesis

This compound (C₃₀H₂₆F₆N₄O₂, molecular weight 588.554 g·mol⁻¹) is synthesized through a multi-step process involving piperazine and quinoline intermediates. The two critical methods—Method E and Method G—are sequential steps that culminate in the formation of the final compound. These methods leverage nucleophilic acyl substitution and alkylation reactions, respectively, to construct the molecule’s distinct trifluoromethylphenyl and quinolinylamino motifs.

Method E: Synthesis of 4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate

The initial step in this compound’s synthesis involves the formation of the intermediate 4-(3-(trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate (CAS 51941-08-3). This reaction proceeds via a nucleophilic acyl substitution between two key precursors:

  • 2-[4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl]ethanol (CAS 40004-29-3): A piperazine derivative containing a hydroxyl-terminated ethyl chain.
  • Isatoic anhydride (CAS 118-48-9): A bicyclic compound serving as the acylating agent.

Reaction Conditions and Mechanism

The ethanol derivative reacts with isatoic anhydride under conditions that facilitate the opening of the anhydride ring. The hydroxyl group of the ethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the anhydride. This results in the formation of an ester linkage and the release of carbon dioxide. The reaction typically requires mild heating and a polar aprotic solvent to enhance reactivity.

Chemical Equation :
$$
\text{C}{13}\text{H}{15}\text{F}3\text{N}2\text{O} + \text{C}8\text{H}5\text{NO}3 \rightarrow \text{C}{21}\text{H}{21}\text{F}3\text{N}3\text{O}3 + \text{CO}_2
$$

Key Characteristics of the Intermediate

  • Molecular Formula : C₂₁H₂₁F₃N₃O₃
  • Appearance : Solid powder at room temperature.
  • Solubility : Moderate in organic solvents such as dimethylformamide (DMF) or dichloromethane.

Method G: Alkylation with 4-Chloro-7-(trifluoromethyl)quinoline

The second critical step involves alkylating the intermediate from Method E with 4-chloro-7-(trifluoromethyl)quinoline (CAS 346-55-4) to yield this compound (CAS 55300-29-3). This reaction introduces the quinoline moiety, essential for the compound’s pharmacological activity.

Reaction Conditions and Mechanism

The alkylation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The amine group of the 2-aminobenzoate intermediate attacks the electron-deficient carbon adjacent to the chlorine atom on the quinoline ring. The reaction is conducted in a polar solvent (e.g., DMF or acetonitrile) with a base (e.g., triethylamine) to neutralize the liberated HCl. Elevated temperatures (50–80°C) are often employed to accelerate the reaction.

Chemical Equation :
$$
\text{C}{21}\text{H}{21}\text{F}3\text{N}3\text{O}3 + \text{C}{10}\text{H}4\text{ClF}3\text{N} \rightarrow \text{C}{30}\text{H}{26}\text{F}6\text{N}4\text{O}_2 + \text{HCl}
$$

Key Characteristics of the Final Product

  • Melting Point : 88–90°C.
  • Purity : >98% when purified via column chromatography or recrystallization.
  • Storage : Stable for >3 years at -20°C in anhydrous conditions.

Analysis of Synthetic Pathways

Choice of Reagents and Intermediates

The selection of 2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanol and 4-chloro-7-(trifluoromethyl)quinoline is driven by their commercial availability and reactivity. The trifluoromethyl groups enhance the molecule’s metabolic stability and binding affinity to cyclooxygenase enzymes.

Challenges in Optimization

  • Byproduct Formation : Competing reactions, such as over-alkylation or hydrolysis of the ester group, necessitate precise control of stoichiometry and temperature.
  • Solvent Selection : DMF is preferred for its ability to solubilize both polar and non-polar intermediates, though it requires careful handling due to toxicity.

Comparative Table of Synthetic Steps

Step Reactant 1 Reactant 2 Product CAS Number Key Conditions
E 2-[4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl]ethanol Isatoic anhydride 4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate 51941-08-3 Mild heating, polar solvent
G 4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate 4-Chloro-7-(trifluoromethyl)quinoline This compound 55300-29-3 Base, 50–80°C, DMF

Structural and Mechanistic Insights

Role of the Piperazine Core

The piperazine ring confers conformational flexibility, enabling optimal interaction with COX-2’s hydrophobic pocket. Quantum mechanical calculations suggest that the trifluoromethyl group at the phenyl ring’s meta position minimizes steric hindrance while maximizing van der Waals interactions.

Quinoline’s Electronic Effects

The electron-withdrawing trifluoromethyl group on the quinoline ring enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attack by the amine. This electronic activation is critical for achieving high reaction rates under moderate conditions.

Chemical Reactions Analysis

Antrafenine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its pharmacological properties.

    Substitution: this compound can undergo substitution reactions, particularly involving the phenyl and piperazine rings.

Mechanism of Action

The mechanism of action of antrafenine is believed to be associated with the inhibition of cyclooxygenase activity. Cyclooxygenase enzymes, specifically COX-1 and COX-2, are involved in the synthesis of prostaglandins, which play a role in inflammation and pain. Inhibition of COX-1 is thought to be associated with gastrointestinal and renal toxicity, while inhibition of COX-2 provides anti-inflammatory activity .

Comparison with Similar Compounds

Structural Analogs

Antrafenine analogs (e.g., compounds 12, 34, and 41) share its quinoline and benzamide/benzoat ester backbone but differ in substituents. These modifications enhance antiviral potency:

Compound Target Virus (IC₅₀, μM) Key Binding Targets Evidence Source
This compound Influenza A (H1N1): 5.53–6.73 μM PA C-terminal, NP (RNP complex)
Compound 34 Influenza A (H1N1): 3.21 μM PA, NP
Oseltamivir (Tamiflu®) Influenza A/B (IC₅₀: 0.1–1.0 μM) Neuraminidase N/A

Key Findings :

  • This compound analogs 34 and 41 show 2–3× higher potency than the parent compound against H1N1 .
  • Unlike neuraminidase inhibitors (e.g., oseltamivir), this compound analogs target viral RNA replication machinery, offering a novel mechanism .

Functional Analogs: Analgesic/Anti-Inflammatory Agents

This compound’s efficacy in pain relief (e.g., soft tissue injuries) is comparable to NSAIDs but with distinct safety profiles:

Compound Efficacy (Pain Relief) GI Side Effects COX Inhibition Evidence Source
This compound Equivalent to naproxen Minimal (similar to placebo) Moderate
Naproxen High Moderate (ulcer risk) Strong N/A
Paracetamol Moderate None Weak

Key Findings :

  • Its piperazine moiety may reduce direct COX-1/2 binding, minimizing GI toxicity compared to traditional NSAIDs .

Antiviral Agents

This compound’s dual-target mechanism contrasts with direct-acting antivirals:

Compound Target Pathogen Binding Affinity (ΔG, kcal/mol) Mechanism Evidence Source
This compound Influenza A/B PA/NP binding (RNP inhibition)
This compound SARS-CoV-2 –9.4 Mpro inhibition (Thr25, His163)
Paxlovid® (nirmatrelvir) SARS-CoV-2 –8.2 Mpro covalent binding N/A

Key Findings :

  • This compound’s interaction with SARS-CoV-2 Mpro (–9.4 kcal/mol) surpasses Paxlovid® (–8.2 kcal/mol) in silico, but clinical validation is pending .

Antibacterial Agents

This compound’s binding to M. tuberculosis CYP121 distinguishes it from first-line TB drugs:

Compound Target Enzyme Binding Affinity (ΔG, kcal/mol) RMSD (Å) in MD Simulations Evidence Source
This compound CYP121 –12.6 2.0–2.5
Isoniazid InhA –8.2 N/A N/A
Rifampicin RNA polymerase –10.1 N/A N/A

Key Findings :

  • Its –12.6 kcal/mol binding affinity to CYP121 is superior to standard TB drugs’ interactions with their targets .

Biological Activity

Antrafenine is a piperazine derivative that exhibits significant biological activity primarily as an analgesic and anti-inflammatory agent. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Pharmacological Profile

Mechanism of Action
this compound's primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. COX-1 is responsible for producing prostaglandins that protect the gastrointestinal tract, while COX-2 is induced during inflammation and contributes to pain and swelling. By selectively inhibiting COX-2, this compound provides anti-inflammatory effects with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs like naproxen .

Pharmacodynamics
The drug's pharmacodynamic profile indicates that it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This mechanism underlies its efficacy in treating mild to moderate pain .

Therapeutic Applications

This compound has been explored for various applications beyond its traditional use as an analgesic:

  • Pain Management : Effective in treating conditions such as arthritis and post-operative pain.
  • Potential in Cancer Therapy : Recent studies suggest that this compound may act as a dual inhibitor of HER2 and EGFR, showing promise in inhibiting breast cancer cell proliferation .
  • COVID-19 Treatment : Research has identified this compound as a potential candidate for repurposing against COVID-19, suggesting its utility in managing viral infections .

Case Studies

  • Breast Cancer Inhibition
    A study demonstrated that this compound exhibited significant inhibitory activity against breast cancer cell lines MCF-7 and MDA-MB-231. The compound showed higher affinity for HER2 compared to EGFR, indicating its potential as a targeted therapy in HER2-positive breast cancer cases .
  • COVID-19 Repurposing
    In a comprehensive review of approved drugs for COVID-19 treatment, this compound was highlighted alongside other compounds like Elbasvir and Ledipasvir. The study suggested that this compound could play a role in managing inflammatory responses associated with COVID-19 .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound with other analgesics:

Drug NameMechanismCOX SelectivityPrimary Use
This compoundCOX-2 InhibitorHighAnalgesic/Anti-inflammatory
NaproxenNon-selectiveLowAnalgesic/Anti-inflammatory
IbuprofenNon-selectiveLowAnalgesic/Anti-inflammatory

Q & A

Q. Basic: What experimental design considerations are critical for initial pharmacological testing of Antrafenine?

Methodological Answer:

  • Variables & Controls: Define independent variables (e.g., dosage, administration route) and dependent variables (e.g., enzyme inhibition, receptor binding). Include positive/negative controls to validate assay specificity .
  • Sample Size & Replication: Use power analysis to determine sample size, ensuring statistical validity. Replicate experiments across independent trials to confirm reproducibility .
  • Statistical Frameworks: Apply t-tests for pairwise comparisons or ANOVA for multi-group analyses, reporting p-values and confidence intervals .

Q. Advanced: How can researchers reconcile discrepancies between computational docking predictions and experimental binding assays for this compound?

Methodological Answer:

  • Cross-Validation: Use AutoDock Vina for docking simulations due to its improved scoring function and multithreading efficiency . Validate results with flexible receptor models (e.g., AutoDock4’s side-chain optimization) to account for protein conformational changes .
  • Contradiction Analysis: Apply frameworks for analyzing conflicting data, such as identifying principal contradictions (e.g., dominant factors like pH or co-solvents) and non-principal aspects (e.g., minor steric clashes) .
  • Experimental Refinement: Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities, comparing results with computational ΔG values .

Q. Basic: What methodologies are recommended for conducting a systematic literature review on this compound’s therapeutic potential?

Methodological Answer:

  • Source Selection: Prioritize primary literature from PubMed and DrugBank 5.0 for pharmacological data (e.g., metabolomic interactions, clinical trial status) .
  • Data Synthesis: Use tools like PRISMA to structure the review, categorizing findings by mechanism, efficacy, and safety .
  • Gap Identification: Highlight understudied areas (e.g., long-term toxicity) using criteria from to formulate targeted research questions .

Q. Advanced: What advanced statistical techniques are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Nonlinear Regression: Fit data to Hill or Log-logistic models to estimate EC50/IC50 values, using software like GraphPad Prism .
  • Error Quantification: Calculate 95% confidence intervals for dose-response curves and report R² values to assess goodness-of-fit .
  • Multivariate Analysis: Apply principal component analysis (PCA) to dissect interactions between dosage, pharmacokinetics, and off-target effects .

Q. Basic: How to ensure reproducibility in this compound’s pharmacokinetic studies?

Methodological Answer:

  • Protocol Standardization: Document experimental parameters (e.g., solvent composition, temperature) in line with guidelines from .
  • Data Transparency: Include raw data tables in appendices, with processed data (mean ± SD) in the main text .
  • Reagent Validation: Use certified reference materials (CRMs) for this compound and metabolites, citing lot numbers and suppliers .

Q. Advanced: What strategies mitigate bias in qualitative data analysis during this compound’s clinical trial evaluations?

Methodological Answer:

  • Triangulation: Combine interviews, focus groups, and observational data to cross-verify patient-reported outcomes .
  • Reflexivity: Maintain researcher journals to document assumptions and contextual biases during data interpretation .
  • Coding Rigor: Use NVivo for thematic analysis, ensuring intercoder reliability through Cohen’s κ coefficient calculations .

Q. Basic: How to design a robust in vitro assay for this compound’s cytochrome P450 inhibition?

Methodological Answer:

  • Enzyme Source: Use human liver microsomes (HLMs) or recombinant CYP isoforms, specifying batch numbers and activity validation methods .
  • Kinetic Analysis: Measure IC50 under linear velocity conditions, varying this compound concentrations (e.g., 0.1–100 µM) .
  • Data Presentation: Tabulate results with columns for substrate, IC50, and Km values, adhering to formatting guidelines from .

Q. Advanced: How to integrate pharmacotranscriptomic data into this compound’s mechanism of action studies?

Methodological Answer:

  • Omics Integration: Cross-reference RNA-seq data (from DrugBank 5.0) with pathway analysis tools like IPA or DAVID to identify dysregulated pathways .
  • Experimental Validation: Perform qPCR on key genes (e.g., CYP3A4, ABCB1) to confirm transcriptomic findings .
  • Contradiction Management: Use hierarchical clustering to resolve conflicts between transcriptomic and proteomic datasets .

Q. Data Presentation Guidelines

  • Tables: Follow for structure, including footnotes to define abbreviations (e.g., "Cmax: Maximum plasma concentration") .
  • Figures: Use error bars in dose-response graphs (mean ± SEM) and specify statistical tests in captions .

Properties

Key on ui mechanism of action

Antrafenine is believed to be associated with the inhibition of cyclooxygenase activity. Two unique cyclooxygenases have been described in mammals. The constitutive cyclooxygenase, COX-1, synthesizes prostaglandins necessary for normal gastrointestinal and renal function. The inducible cyclooxygenase, COX-2, generates prostaglandins involved in inflammation. Inhibition of COX-1 is thought to be associated with gastrointestinal and renal toxicity while inhibition of COX-2 provides anti-inflammatory activity.

CAS No.

55300-29-3

Molecular Formula

C30H26F6N4O2

Molecular Weight

588.5 g/mol

IUPAC Name

2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate

InChI

InChI=1S/C30H26F6N4O2/c31-29(32,33)20-4-3-5-22(18-20)40-14-12-39(13-15-40)16-17-42-28(41)24-6-1-2-7-25(24)38-26-10-11-37-27-19-21(30(34,35)36)8-9-23(26)27/h1-11,18-19H,12-17H2,(H,37,38)

InChI Key

NWGGKKGAFZIVBJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F

Canonical SMILES

C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F

Appearance

Solid powder

melting_point

88-90

Key on ui other cas no.

55300-29-3
55300-30-6

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

55300-30-6 (di-hydrochloride)

shelf_life

>3 years if stored properly

solubility

2.84e-03 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(4-(m-trifluoromethyl-phenyl)-1-piperazinyl)ethyl 2-(7-trifluoromethyl-4-quinolinylamino)benzoate
antrafenine
antrafenine dihydrochloride
SL 73033
Stakane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.